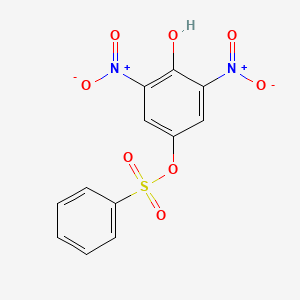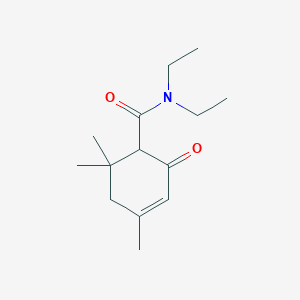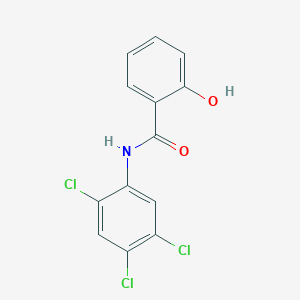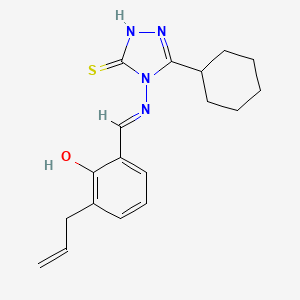
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is an organic compound with the molecular formula C11H25ClN2. It is a derivative of 1,3-propanediamine, where the nitrogen atoms are substituted with ethyl groups and one of the hydrogen atoms on the carbon chain is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with ethylating agents such as ethyl chloride or ethyl bromide in the presence of a base like sodium hydroxide The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with ethyl groups
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding amine oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl derivatives or other substituted amines.
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the chlorine atom and ethyl groups enhances its binding affinity and specificity towards certain molecular pathways, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Lacks the chlorine atom and has methyl groups instead of ethyl groups, resulting in different reactivity and applications.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar structure but without the chlorine atom, leading to differences in chemical behavior and biological activity.
N,N-Diethyl-N’-methyl-1,3-propanediamine:
The unique presence of the chlorine atom in 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine distinguishes it from these similar compounds, providing it with distinct reactivity and applications in various fields of research.
Properties
CAS No. |
94465-65-3 |
|---|---|
Molecular Formula |
C11H25ClN2 |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI Key |
FSHOYFLJXMSRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(CC)CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B11964501.png)



![methyl 2-amino-1-(2-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11964532.png)

![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964541.png)

![1,3-dimethyl-8-[(4-methylbenzyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964550.png)
![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B11964554.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964578.png)
